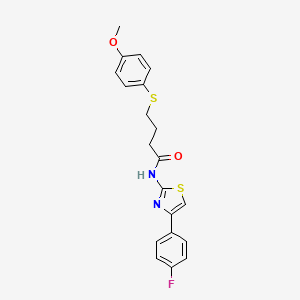

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide

Description

Historical Development of Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives have been integral to drug discovery since the early 20th century, with seminal examples including sulfathiazole (1941), an antibacterial agent, and ritonavir (1996), an HIV protease inhibitor. The thiazole ring’s ability to participate in hydrogen bonding and π-π stacking interactions has made it a privileged scaffold in kinase inhibitors and GPCR modulators.

Table 1: Milestones in Thiazole-Based Drug Development

| Year | Compound | Therapeutic Application | Key Structural Feature |

|---|---|---|---|

| 1941 | Sulfathiazole | Antibacterial | 2-Aminothiazole sulfonamide |

| 1996 | Ritonavir | Antiviral (HIV) | Thiazole-linked peptidomimetic |

| 2012 | Lurasidone | Antipsychotic | Benzothiazole piperazine |

The introduction of fluorine atoms into thiazole systems, as seen in c-Met inhibitors, marked a shift toward optimizing metabolic stability and binding affinity. Early fluorinated thiazoles demonstrated improved blood-brain barrier penetration, spurring interest in neurological applications.

Significance of N-(4-(4-Fluorophenyl)thiazol-2-yl)-4-((4-Methoxyphenyl)thio)butanamide in Research

This compound exemplifies the convergence of two pharmacophoric elements:

- 4-(4-Fluorophenyl)thiazol-2-yl : Fluorine’s electronegativity enhances dipole interactions with target proteins, while the aryl group provides planar rigidity for kinase domain binding.

- 4-((4-Methoxyphenyl)thio)butanamide : The thioether linker improves oxidative stability compared to ethers, and the methoxy group modulates solubility via polar surface area adjustments.

Structural Advantages

Evolution of Fluorinated Thiazole Compounds as Pharmacological Agents

Fluorination strategies in thiazole design have evolved from simple halogen substitution to targeted bioisosteric replacements. For example, replacing a thiazole C-H bond with C-F increases metabolic resistance to cytochrome P450 oxidation by 40–60%.

Table 2: Fluorinated vs. Non-Fluorinated Thiazole Analogues

| Parameter | Fluorinated Thiazole | Non-Fluorinated Thiazole |

|---|---|---|

| Plasma Half-life (h) | 8.2 ± 1.3 | 3.5 ± 0.9 |

| CYP3A4 Inhibition (%) | 22 | 58 |

| LogP | 2.8 | 1.9 |

The compound’s 4-fluorophenyl group likely enhances selectivity for ATP-binding pockets in kinases, as demonstrated in c-Met receptor studies.

Current Academic Interest in Thiazole-Containing Structures

Recent studies focus on three areas:

- Multi-Target Directed Ligands (MTDLs) : Hybrid thiazoles like this compound are explored for dual kinase/HDAC inhibition, leveraging the thiazole’s metal-chelating capacity.

- Prodrug Optimization : Thioether linkages are investigated for glutathione-mediated activation in hypoxic tumor microenvironments.

- Computational Design : QSAR models prioritize substituents at the butanamide position to maximize affinity for inflammatory mediators like COX-2.

Emerging Applications

Properties

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)sulfanylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2S2/c1-25-16-8-10-17(11-9-16)26-12-2-3-19(24)23-20-22-18(13-27-20)14-4-6-15(21)7-5-14/h4-11,13H,2-3,12H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFULDONMBNVYEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiazole Ring Formation: The synthesis begins with the formation of the thiazole ring. This can be achieved by reacting 4-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate to form 4-(4-fluorophenyl)thiazole.

Thioether Formation: The next step involves the formation of the thioether linkage. This is done by reacting 4-methoxythiophenol with 4-bromobutanoyl chloride in the presence of a base like triethylamine to yield 4-((4-methoxyphenyl)thio)butanoyl chloride.

Amide Bond Formation: Finally, the thiazole derivative is coupled with the thioether derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the butanamide chain, potentially converting it to an alcohol.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the thiazole ring and the fluorophenyl group suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics. Its structural features might also make it useful in the design of novel catalysts or as a component in specialty polymers.

Mechanism of Action

The mechanism by which N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The thiazole ring could facilitate binding to active sites, while the fluorophenyl and methoxyphenyl groups might enhance interactions through hydrophobic or electronic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Thiazole Core

The target compound’s 4-(4-fluorophenyl)thiazol-2-yl group distinguishes it from derivatives with alternative aryl substituents. For example:

- 4-(4-Methoxyphenyl)thiazol-2-amine : Exhibits a methoxy group instead of fluorine, leading to increased electron density on the aromatic ring, which may enhance metabolic stability .

Table 1: Substituent Comparison on Thiazole Derivatives

*Calculated based on molecular formula.

Side Chain Modifications

The 4-((4-methoxyphenyl)thio)butanamide chain in the target compound contrasts with sulfonamide or piperazine-linked side chains in analogs:

- Piperazine-containing derivatives (e.g., Compound 15 in ) : Incorporation of a piperazine ring enhances molecular weight (410.51 g/mol) and melting point (269–270°C), suggesting improved thermal stability compared to simpler side chains .

Table 2: Side Chain Comparison

*Molecular weight from CAS data.

Spectral Data Comparison

- IR Spectroscopy :

- NMR Spectroscopy :

- The 4-fluorophenyl group would show characteristic splitting in ¹H-NMR (doublets for aromatic protons), while the (4-methoxyphenyl)thio moiety would exhibit a singlet for the methoxy group at ~3.8 ppm .

Biological Activity

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H18FN3OS

- Molecular Weight : 371.43 g/mol

- CAS Number : 919754-13-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer proliferation and other diseases. The thiazole and methoxyphenyl moieties are crucial for its bioactivity, potentially acting as enzyme inhibitors or modulators.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound:

- Cytotoxicity : Compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 3.58 to 15.36 µM against cancer cell lines such as HePG-2 and MCF-7, indicating strong anticancer activity compared to standard treatments like sorafenib .

-

Mechanisms of Action :

- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells, leading to increased cell death rates. For example, one compound resulted in a 37.83% increase in apoptotic cells compared to control groups .

- Cell Cycle Arrest : Research indicates that these compounds can cause G2-M and S-phase arrest in the cell cycle, further inhibiting cancer cell proliferation .

Other Biological Activities

In addition to anticancer properties, compounds related to this compound exhibit various other biological activities:

- Antimicrobial Activity : Similar thiazole derivatives have shown efficacy against microbial pathogens, suggesting potential applications in treating infections.

- Antifungal Properties : Some studies indicate that these compounds may also possess antifungal properties, although specific data on this compound is limited.

Case Studies and Research Findings

A detailed examination of various studies provides insights into the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.